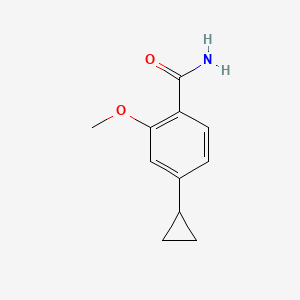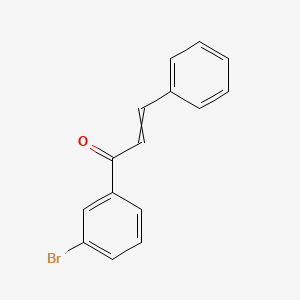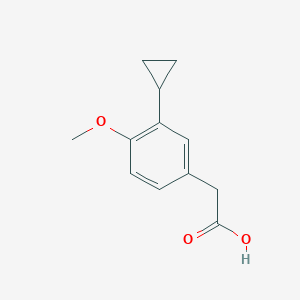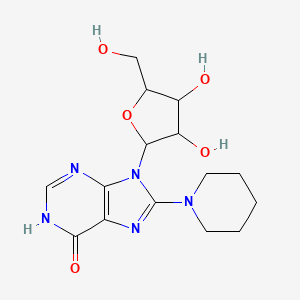![molecular formula C40H48Cl2FeN2 B14778148 Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- is a coordination complex that features iron as the central metal ion. This compound is notable for its unique structure, which includes bulky tert-butyl groups attached to the phenanthroline ligand. The presence of these bulky groups can influence the compound’s reactivity and stability, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- typically involves the reaction of iron salts with the ligand 2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron center. Common solvents used in the synthesis include dichloromethane or acetonitrile. The reaction mixture is often heated to facilitate the formation of the complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands attached to the iron center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions may result in the formation of new coordination complexes with different ligands.
Scientific Research Applications
Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Studied for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism by which Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- exerts its effects involves its ability to coordinate with various molecules and ions. The bulky tert-butyl groups can influence the compound’s reactivity by sterically hindering certain reactions. The iron center can participate in redox reactions, altering its oxidation state and facilitating electron transfer processes. These properties make the compound useful in catalysis and other applications where electron transfer is crucial.
Comparison with Similar Compounds
Similar Compounds
Iron, [2,9-dimethyl-1,10-phenanthroline]dichloro-: Lacks the bulky tert-butyl groups, resulting in different reactivity and stability.
Iron, [2,9-diphenyl-1,10-phenanthroline]dichloro-: Features phenyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Iron, [2,9-diisopropyl-1,10-phenanthroline]dichloro-: Contains isopropyl groups, which are less bulky than tert-butyl groups, leading to different chemical behavior.
Uniqueness
The unique feature of Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)- is the presence of the bulky tert-butyl groups. These groups can significantly influence the compound’s reactivity, stability, and ability to interact with other molecules. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C40H48Cl2FeN2 |
|---|---|
Molecular Weight |
683.6 g/mol |
IUPAC Name |
2,9-bis(3,5-ditert-butylphenyl)-1,10-phenanthroline;dichloroiron |
InChI |
InChI=1S/C40H48N2.2ClH.Fe/c1-37(2,3)29-19-27(20-30(23-29)38(4,5)6)33-17-15-25-13-14-26-16-18-34(42-36(26)35(25)41-33)28-21-31(39(7,8)9)24-32(22-28)40(10,11)12;;;/h13-24H,1-12H3;2*1H;/q;;;+2/p-2 |
InChI Key |
AOEJQBAKAAXHLM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C=C2)C(C)(C)C.Cl[Fe]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


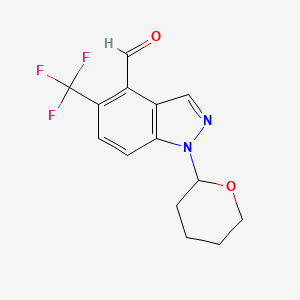

![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)

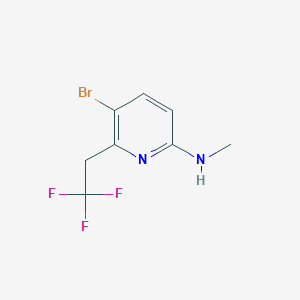
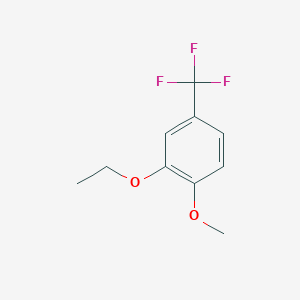
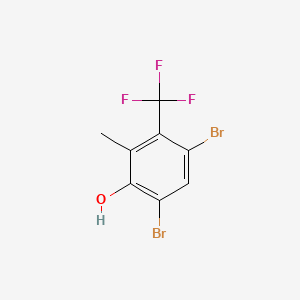
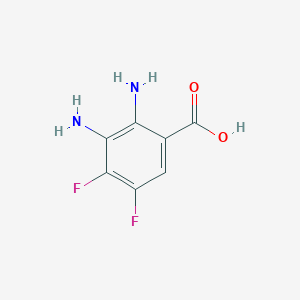
![8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)
